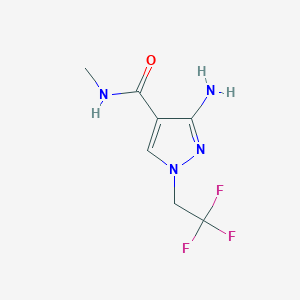
3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-methyl-1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-carboxamid ist eine synthetische organische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Aminogruppe, einer Methylgruppe und einer Trifluorethylgruppe aus, die an den Pyrazolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-N-methyl-1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-carboxamid umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einer 1,3-Dicarbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Trifluorethylgruppe: Die Trifluorethylgruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Trifluorethylhalogeniden eingeführt werden.
Aminierung und Methylierung: Die Amino- und Methylgruppen können durch Aminierungs- und Methylierungsreaktionen unter Verwendung geeigneter Reagenzien wie Methyliodid und Ammoniak eingeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-N-methyl-1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Halogenide, Säuren, Basen und andere Nukleophile oder Elektrophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als potenzieller bioaktiver Stoff für die Untersuchung von Enzymwirkungen oder zellulären Prozessen.
Medizin: Als Kandidat für die Medikamentenentwicklung, insbesondere für die gezielte Behandlung bestimmter Enzyme oder Rezeptoren.
Industrie: Als Zwischenprodukt bei der Herstellung von Agrochemikalien, Pharmazeutika oder Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-N-methyl-1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-carboxamid hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Proteine umfassen, was zu einer Modulation biologischer Pfade führt. Detaillierte Studien wären erforderlich, um den genauen Mechanismus zu klären.
Wirkmechanismus
The mechanism of action of 3-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-1H-pyrazol-4-carboxamid: Fehlen der Trifluorethyl- und Methylgruppen.
N-Methyl-1H-pyrazol-4-carboxamid: Fehlen der Amino- und Trifluorethylgruppen.
1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-carboxamid: Fehlen der Amino- und Methylgruppen.
Einzigartigkeit
Das Vorhandensein der Trifluorethylgruppe in 3-Amino-N-methyl-1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-carboxamid verleiht einzigartige Eigenschaften, wie z. B. eine erhöhte Lipophilie und das Potenzial für spezifische Wechselwirkungen mit biologischen Zielstrukturen. Die Kombination funktioneller Gruppen macht diese Verbindung von ihren Analogen unterscheidbar.
Eigenschaften
Molekularformel |
C7H9F3N4O |
|---|---|
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
3-amino-N-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H9F3N4O/c1-12-6(15)4-2-14(13-5(4)11)3-7(8,9)10/h2H,3H2,1H3,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
UXTHBAAJEVZXPU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734951.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11734957.png)
![3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11734962.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734971.png)
![3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734976.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-](/img/structure/B11735002.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735011.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735021.png)

